Scillascilloside B-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

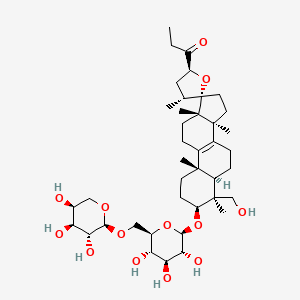

Scillascilloside B-1 is a natural compound that can be isolated from Scilla scilloides . Scilla scilloides is known to promote blood circulation and has analgesic and anti-inflammatory properties .

Synthesis Analysis

This compound, along with two other lanostane-type triterpenoids, were isolated from the ethanol extract of the whole plants of Scilla scilloides . Their structures were elucidated based on extensive spectroscopic studies .Molecular Structure Analysis

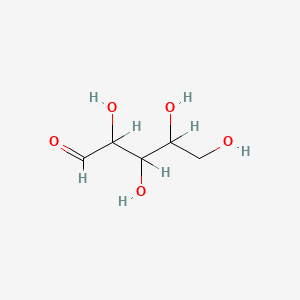

The molecular weight of this compound is 752.93 and its formula is C40H64O13 . The SMILES representation of its structure is also provided .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 752.93 and a formula of C40H64O13 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique

Chemical and Structural Analysis

- Chemical Composition and Structure Elucidation: Scillascilloside B-1, a norlanostane-triterpene glycoside, was isolated from the ethanol extract of Scilla scilloides. It's one of several lanostane-type triterpenoids discovered, with its structure determined through extensive spectroscopic studies (Ren et al., 2015).

Biological and Medicinal Research

- Pancreatic Lipase Inhibitory Activity: In a study on Scilla peruviana, another species in the Scilla genus, triterpene glycosides (including scillascilloside D-2) showed significant pancreatic lipase inhibitory activity. This suggests potential applications in treating conditions like hyperlipidemia (Matsuo et al., 2021).

- Antitumor Applications: A stereoselective synthesis method for the CDE ring portion of the antitumor saponin scillascilloside E-1 was developed, highlighting its potential in cancer research and treatment (Akahori et al., 2014).

- Antimicrobial Activity: Eucosterol oligosaccharides isolated from the bulb of Scilla scilloides, including scillascilloside E-1 and E-3, have shown selective inhibitory activity against eukaryotic cells like fungi and algae. This opens avenues for natural fungicides or food preservatives (Lee & Lee, 2013).

Mécanisme D'action

Safety and Hazards

Scillascilloside B-1 should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It should be stored protected from air and light, preferably refrigerated or frozen at 2-8 °C .

Propriétés

IUPAC Name |

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAQKUZJRMZPFB-LNRNUTARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.